

In-depth Technical Guide: **cis-10,11-Dihydroxy Nortriptyline**

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Compound of Interest

Compound Name: *cis-10,11-Dihydroxy Nortriptyline*

Cat. No.: *B564528*

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CAS Number: 1562-52-3

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **cis-10,11-Dihydroxy Nortriptyline**, a metabolite of the tricyclic antidepressant Nortriptyline. Due to the limited availability of public domain data specifically on this cis-diol metabolite, this document synthesizes information on its parent compound's metabolism, relevant pharmacokinetic data, and analytical methodologies, while clearly indicating areas where data for the specific cis-isomer is lacking.

Chemical and Physical Properties

While specific experimental data for **cis-10,11-Dihydroxy Nortriptyline** is not widely published, its fundamental properties can be inferred from its chemical structure.

Property	Value	Source
CAS Number	1562-52-3	[1]
Chemical Name	(5R,6S)-11-[3-(methylamino)propylidene]-5,6-dihydrodibenzo[2,1-b:1',2'-e][2]annulene-5,6-diol	[1]
Molecular Formula	C ₁₉ H ₂₁ NO ₂	[1]
Molecular Weight	295.38 g/mol	[1]
InChI	1S/C19H21NO2/c1-20-12-6-11-13-14-7-2-4-9-16(14)18(21)19(22)17-10-5-3-8-15(13)17/h2-5,7-11,18-22H,6,12H2,1H3/b13-11-/t18-,19+/m1/s1	[1]

Metabolism and Pharmacokinetics

cis-10,11-Dihydroxy Nortriptyline is a metabolite of Nortriptyline, a secondary amine tricyclic antidepressant. The metabolism of Nortriptyline is extensive and primarily occurs in the liver.[3]

Key Metabolic Enzymes:

The primary enzyme responsible for the hydroxylation of nortriptyline is Cytochrome P450 2D6 (CYP2D6).[3][4][5] Other cytochrome P450 enzymes, including CYP2C19 and CYP3A4, also contribute to its metabolism.[3][5] The formation of 10-hydroxynortriptyline is a major metabolic pathway, leading to both E and Z isomers, with the E enantiomer being produced at a rate approximately five times that of the Z enantiomer.[4] Further metabolism can lead to the formation of dihydroxy metabolites like **cis-10,11-Dihydroxy Nortriptyline**.

Pharmacokinetic Data:

Specific pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion of isolated **cis-10,11-Dihydroxy Nortriptyline** are not readily available in the public

domain. However, a study on the steady-state pharmacokinetics of nortriptyline in the frail elderly provided some insight into the plasma levels of its metabolites.

Parameter	Mean Value (SD)	Population
Plasma Level/Dose (cis-hydroxylated metabolite)	0.30 (0.16) ng/mL/mg/day	Frail elderly[6]
Plasma Level/Dose (trans-hydroxylated metabolite)	1.41 (0.86) ng/mL/mg/day	Frail elderly[6]
Plasma Level/Dose (Nortriptyline)	1.21 (0.63) ng/mL/mg/day	Frail elderly[6]

These data suggest that under steady-state conditions in this population, the plasma concentration of the cis-hydroxylated metabolite is lower than that of both the parent drug and the trans-hydroxylated metabolite.

Synthesis

A detailed, publicly available experimental protocol for the specific synthesis of **cis-10,11-Dihydroxy Nortriptyline** is not available. The synthesis of this compound would likely involve a stereoselective dihydroxylation of the corresponding alkene precursor of nortriptyline or a related intermediate. The availability of this compound is noted to be through custom synthesis, indicating it is not a commercially standard product.

Experimental Protocols

Detailed in vitro and in vivo experimental protocols specifically investigating the pharmacological activity, toxicology, or other biological properties of **cis-10,11-Dihydroxy Nortriptyline** are not described in the currently available literature. Research in this area would require the initial chemical synthesis or isolation of the compound.

Analytical Methods

The analysis of nortriptyline and its metabolites is typically performed using High-Performance Liquid Chromatography (HPLC). While a specific method validated for the separation and quantification of cis- and trans-10,11-Dihydroxy Nortriptyline is not detailed in the reviewed

literature, the principles of existing methods for nortriptyline and its primary hydroxylated metabolites would be applicable.

General HPLC Methodological Considerations:

- **Column:** A reversed-phase column, such as a C18 or C8, is commonly used for the separation of nortriptyline and its metabolites.[7]
- **Mobile Phase:** A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or formate buffer) is typically employed.[7][8] The pH of the mobile phase can be adjusted to optimize the separation of the basic analytes.
- **Detection:** UV detection is a common method, with the wavelength set to the absorbance maximum of the compounds.[8] Mass spectrometry (MS) can also be coupled with HPLC for more sensitive and specific detection and quantification.[8]

Separation of Isomers:

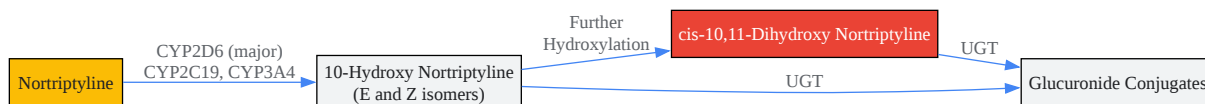
The separation of cis and trans isomers, such as the dihydroxy metabolites of nortriptyline, can be challenging. Method development would likely require careful optimization of the mobile phase composition, pH, and potentially the use of specialized column chemistries to achieve adequate resolution.

Signaling Pathways

There is currently no direct evidence from the reviewed literature to suggest specific signaling pathways that are modulated by **cis-10,11-Dihydroxy Nortriptyline**. The pharmacological activity of nortriptyline metabolites is generally considered to be less potent than the parent compound.[3] The primary mechanism of action of nortriptyline is the inhibition of norepinephrine and serotonin reuptake.[3][9] It is plausible that its metabolites may have some residual activity at these transporters, but this has not been specifically quantified for the cis-10,11-dihydroxy metabolite.

Diagrams

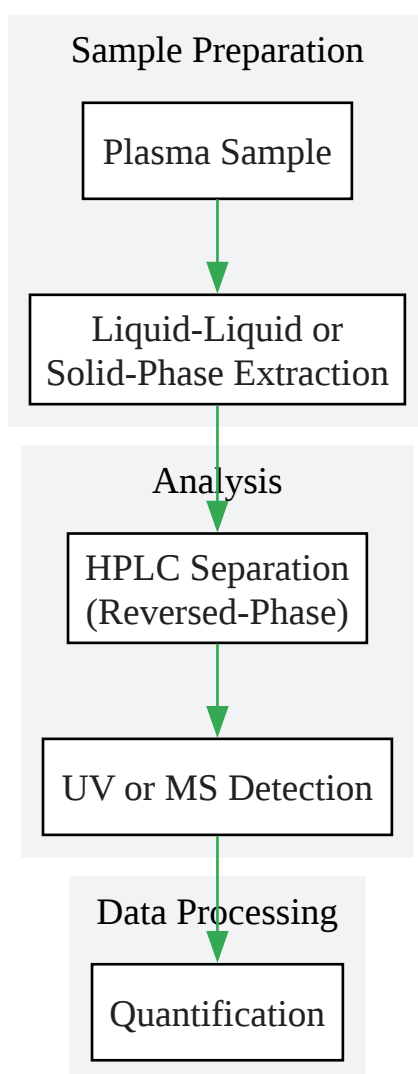
Metabolic Pathway of Nortriptyline



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Caption: Metabolic conversion of Nortriptyline to its hydroxylated metabolites.

General Analytical Workflow for Nortriptyline Metabolites



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Caption: A typical workflow for the analysis of Nortriptyline and its metabolites in biological matrices.

Conclusion and Future Directions

cis-10,11-Dihydroxy Nortriptyline is a known, but not extensively studied, metabolite of nortriptyline. While its formation is a recognized step in the metabolic cascade of the parent drug, a significant knowledge gap exists regarding its specific synthesis, pharmacological activity, and direct impact on cellular signaling pathways. Future research should focus on the stereoselective synthesis of this metabolite to enable detailed in vitro and in vivo studies. Such investigations would be crucial to fully understand its pharmacokinetic profile, potential for drug-drug interactions, and any contribution to the overall therapeutic or adverse effects of nortriptyline. Furthermore, the development and validation of specific analytical methods for the baseline separation and quantification of the cis- and trans-diol isomers are essential for advancing research in this area.

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